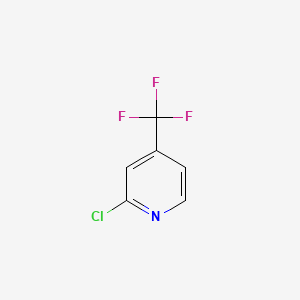

2-Chloro-4-(trifluoromethyl)pyridine

Descripción

Significance as a Versatile Organic Building Block

The importance of 2-Chloro-4-(trifluoromethyl)pyridine in chemical research stems from its role as a versatile organic building block. innospk.com The term "building block" refers to a molecule that can be readily used to construct more complex molecular architectures. The utility of this compound is anchored in the distinct reactivity of its two key functional groups. The trifluoromethyl group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine (B92270) ring. This group is known to enhance the biological activity, metabolic stability, and lipophilicity of molecules, making it a desirable feature in the design of new agrochemicals and pharmaceuticals. innospk.comagropages.com

The chlorine atom at the 2-position is a reactive site, serving as a leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of other functional groups, enabling chemists to build upon the pyridine scaffold and create a diverse library of derivative compounds. The combination of the stabilizing, activity-enhancing trifluoromethyl group and the reactive chlorine handle makes this compound a highly valuable and adaptable intermediate in multi-step synthetic pathways. innospk.cominnospk.com

Role in Contemporary Chemical Synthesis and Design

In contemporary chemical synthesis, this compound serves as a pivotal intermediate in the development of a range of functional molecules across various industries. innospk.cominnospk.com Its application is particularly prominent in the fields of agrochemicals and pharmaceuticals, with emerging uses in material science.

In Agrochemicals: The compound is a key precursor for the synthesis of modern herbicides and pesticides. innospk.comagropages.com The inclusion of the 4-(trifluoromethyl)pyridine (B1295354) moiety is crucial for the efficacy of several commercial products. For instance, it is an intermediate in the production of the insecticide flonicamid (B1672840) and the herbicide aminopyralid. agropages.comresearchoutreach.org The trifluoromethyl group in these agrochemicals contributes to their high potency and effectiveness in pest and weed management, which is essential for improving agricultural yields. innospk.comagropages.com

In Pharmaceuticals: Within medicinal chemistry and drug discovery, this building block is instrumental in the synthesis of complex bioactive molecules. innospk.com Its diverse reactivity allows for the systematic design and development of new therapeutic agents. innospk.com A notable example is its use as a reagent in the preparation of Molidustat, an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase. The ability to incorporate the this compound fragment into larger structures is a valuable strategy for modifying the pharmacological properties of drug candidates.

In Material Science and Organic Synthesis: The applications of this compound also extend to material science, where its incorporation into polymer structures can enhance properties such as thermal stability and chemical resistance. innospk.com Furthermore, it is a valuable reagent for synthesizing other specialized chemical compounds for research purposes. Examples include its use in the preparation of 4,4′-bis(trifluoromethyl)-2,2′-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene, which are ligands used in coordination chemistry and materials research. chemicalbook.com

| Field of Application | Product / Resulting Compound Class | Significance |

| Agrochemicals | Flonicamid (Insecticide) | Key structural component for insecticidal activity. agropages.comresearchoutreach.org |

| Aminopyralid (Herbicide) | Precursor for a potent herbicide used in weed control. agropages.com | |

| Pharmaceuticals | Molidustat | Intermediate in the synthesis of a drug candidate. |

| Bioactive Molecules | A versatile scaffold for developing new therapeutic agents. innospk.com | |

| Material Science | Specialty Polymers | Enhances thermal stability and chemical resistance of materials. innospk.com |

| Organic Synthesis | 4,4′-bis(trifluoromethyl)-2,2′-bipyridine | Precursor for creating complex ligands for catalysis and materials. chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNPVXZNWBWNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231203 | |

| Record name | 2-Chloro-4-trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81565-18-6 | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81565-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-trifluoromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081565186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Trifluoromethyl Pyridine

Established Laboratory Synthesis Routes

Laboratory-scale synthesis provides the foundation for producing novel compounds and optimizing reaction pathways. For 2-Chloro-4-(trifluoromethyl)pyridine, several multi-step routes have been established that build the molecule from acyclic precursors.

A critical step in many synthetic routes to this compound involves the conversion of its corresponding hydroxypyridine analog, 2-hydroxy-4-(trifluoromethyl)pyridine (B44833). This transformation is not a hydrolysis reaction but rather a chlorination of the pyridone tautomer. The robust and high-yielding nature of this step makes it a common concluding reaction in a multi-step synthesis.

The process typically involves treating 2-hydroxy-4-(trifluoromethyl)pyridine with a potent chlorinating agent. Thionyl chloride (SOCl₂) is frequently employed for this purpose, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) and a suitable solvent like 1,2-dichloroethane. The reaction proceeds under reflux conditions to drive the conversion to completion. A patent describes this conversion with a yield of 92%, demonstrating its efficiency. google.com

Table 1: Example of Chlorination Reaction Conditions

| Precursor | Reagent | Catalyst | Solvent | Conditions | Yield |

|---|

Constructing the trifluoromethylated pyridine (B92270) ring from simple, non-cyclic starting materials is a common and effective strategy. nih.govjst.go.jp These methods involve first assembling the core pyridine structure (cyclization) and then introducing the chlorine atom in a subsequent step.

One documented approach begins with vinyl n-butyl ether and trifluoroacetic anhydride (B1165640). google.com This route involves several key transformations:

Acylation: Vinyl n-butyl ether reacts with trifluoroacetic anhydride in the presence of pyridine to form 4-butoxy-1,1,1-trifluoro-3-en-2-one. This step achieves a high yield of 95.2%. google.com

Intermediate Formation: The resulting ketone is then reacted with trimethylphosphonoacetate. google.com

Cyclization: The intermediate from the previous step undergoes condensation and ring-closure with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), to form the heterocyclic ring, yielding 2-hydroxy-4-(trifluoromethyl)pyridine. guidechem.com

Chlorination: As described previously, the final step is the conversion of the hydroxyl group to a chlorine atom using an agent like thionyl chloride to produce the target compound, this compound. google.com

This multi-step process is advantageous as it avoids the direct and often difficult introduction of a trifluoromethyl group onto a pre-existing pyridine ring. google.com

Table 2: Overview of a Multi-step Synthesis Pathway

| Step | Starting Materials | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Vinyl n-butyl ether | Trifluoroacetic anhydride, Pyridine | 4-butoxy-1,1,1-trifluoro-3-en-2-one | 95.2% google.com |

| 2-3 | 4-butoxy-1,1,1-trifluoro-3-en-2-one | Trimethylphosphonoacetate, Ammonium acetate | 2-hydroxy-4-(trifluoromethyl)pyridine | - |

The synthesis of trifluoromethylated pyridines often relies on "building block" approaches, where precursors already containing the trifluoromethyl group are used to construct the pyridine ring. researchoutreach.org A synthetic route starting from vinyl ethers and a trifluoroacetylating agent is a prime example of this strategy.

A specific method detailed in a patent uses vinyl n-butyl ether, which reacts with trifluoroacetic anhydride to generate an intermediate, 4-butoxy-1,1,1-trifluoro-3-en-2-one. google.com This intermediate is structurally analogous to a trifluoroacetylvinyl ether, containing the key trifluoroacetyl group attached to a vinyl ether moiety. This building block then undergoes cyclization to form the pyridine ring. google.comguidechem.com This approach highlights a versatile strategy where various vinyl ethers can potentially be used to generate the necessary precursor for building the 4-(trifluoromethyl)pyridine (B1295354) core structure.

Industrial-Scale Production Approaches

For commercial viability, synthesis methods must be scalable, safe, and efficient. Industrial production of this compound and related compounds has moved towards continuous manufacturing processes and high-temperature catalytic reactions.

Continuous flow synthesis has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved consistency and scalability. lookchem.comresearchgate.net

While specific details for the continuous flow synthesis of this compound are proprietary, the technology has been successfully applied to the synthesis of various trifluoromethylated heterocycles. acs.orgacs.org Such processes typically involve pumping reagent solutions through a heated and pressurized coil or microreactor. acs.org The precise control over reaction parameters like temperature, pressure, and residence time allows for the optimization of yield and minimization of byproducts. This methodology is particularly well-suited for multi-step syntheses, where different reactors can be linked in sequence, avoiding the isolation of intermediates. rsc.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes lookchem.com |

| Heat Transfer | Often inefficient, leading to hotspots | Excellent, allows for precise temperature control researchgate.net |

| Scalability | Difficult, often requires re-optimization | Simpler, achieved by running the process for longer |

| Consistency | Potential for batch-to-batch variability | High, due to precise control of parameters |

| Process Control | Manual or semi-automated | Fully automated and integrated with in-line analysis rsc.org |

For the industrial production of chlorinated and fluorinated pyridines, vapor-phase catalysis is a well-established and efficient method. nih.govjst.go.jp This approach involves passing the starting materials in a gaseous state over a heated catalyst bed.

A common industrial strategy for producing related isomers, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970), is the simultaneous vapor-phase chlorination and fluorination of a picoline (methylpyridine) precursor at high temperatures, typically above 300°C. nih.govjst.go.jp Transition metal-based catalysts, such as iron fluoride (B91410), are used to facilitate the reaction. jst.go.jp In this process, the methyl group is first chlorinated and subsequently fluorinated to the trifluoromethyl group, followed by chlorination of the pyridine ring itself. nih.gov

Another related industrial method involves the direct vapor-phase chlorination of a trifluoromethylpyridine. For example, 3-(trifluoromethyl)pyridine (B54556) can be reacted with chlorine gas in the presence of a catalyst to produce chlorinated isomers. wipo.intgoogle.com Catalysts for this type of reaction can include supported palladium on alumina (B75360) or aluminum fluoride, or fluorides and oxides of magnesium and calcium, with reaction temperatures ranging from 220-360°C. google.com These high-temperature, continuous gas-phase reactions are suitable for large-scale production due to their high throughput and efficiency. wipo.int

Novel Synthetic Strategies for Trifluoromethylated Pyridines

The introduction of a trifluoromethyl group into a pyridine ring can be accomplished through various innovative strategies. These methods can be broadly categorized into three main approaches: the construction of the pyridine ring using building blocks that already contain the trifluoromethyl group, the direct trifluoromethylation of a pre-existing pyridine ring, and the use of halogen exchange mechanisms.

Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks

One of the primary strategies for synthesizing trifluoromethylpyridines involves the cyclocondensation of smaller, acyclic molecules where at least one of the components already possesses a trifluoromethyl group. nih.govresearchoutreach.org This "building block" approach is advantageous as it precisely positions the trifluoromethyl group in the final heterocyclic structure. Commonly utilized building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and ethyl 2,2,2-trifluoroacetate. nih.govresearchoutreach.org

A specific and illustrative synthesis of this compound using this methodology starts with vinyl n-butyl ether and trifluoroacetic anhydride. google.com This process involves several distinct steps, beginning with the formation of a key trifluoromethyl-containing intermediate, which is then cyclized to form the pyridine ring. The final step involves chlorination to yield the target compound.

Detailed Synthetic Pathway:

Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one: Vinyl n-butyl ether is reacted with trifluoroacetic anhydride in the presence of pyridine. This step creates the core trifluoromethyl-containing building block required for the subsequent cyclization. google.com

Formation of the Pent-2-enoate Intermediate: The resulting 4-butoxy-1,1,1-trifluoro-3-en-2-one is then reacted with trimethylphosphonoacetate to form methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate and its isomers. google.com

Cyclization to form the Pyridine Ring: This intermediate undergoes a ring-closing reaction, or cyclization, in the presence of ammonium acetate and formamide (B127407) at elevated temperatures (e.g., 160°C) to yield 2-hydroxy-4-trifluoromethyl pyridine. google.com

Chlorination: The final step is the conversion of the 2-hydroxy group to a chloro group, which is typically achieved using a chlorinating agent like phosphorus oxychloride, to produce the final product, this compound. google.com

This multi-step synthesis demonstrates the effective use of a trifluoromethylated precursor to construct the desired pyridine derivative with high yield. google.com

| Step | Reactants | Key Reagents/Conditions | Product | Yield |

| 1 | Vinyl n-butyl ether, Trifluoroacetic anhydride | Pyridine, Dichloromethane, -10°C to 25°C | 4-butoxy-1,1,1-trifluoro-3-en-2-one | 95.2% |

| 2 | 4-butoxy-1,1,1-trifluoro-3-en-2-one, Trimethylphosphonoacetate | Sodium methoxide (B1231860), Methanol | Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate | - |

| 3 | Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate | Ammonium acetate, Formamide, 160°C | 2-hydroxy-4-trifluoromethyl pyridine | 74.0% |

| 4 | 2-hydroxy-4-trifluoromethyl pyridine | Phosphorus oxychloride | This compound | - |

Table based on data from patent CN116425671A. google.com

Direct Trifluoromethylation Reactions via Active Species (e.g., Trifluoromethyl Copper)

Direct trifluoromethylation involves the introduction of a -CF3 group onto a pre-formed pyridine or substituted pyridine ring. nih.gov This approach is often more step-economical than the building block method. A key development in this area is the use of active species, such as trifluoromethyl copper (CuCF3), which can be generated in situ. researchgate.net

This method is particularly effective for the conversion of halopyridines, such as 2-iodopyridines, into their trifluoromethylated counterparts. researchgate.net The (trifluoromethyl)copper species is typically generated from a combination of a trifluoromethyl source, like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), and a copper(I) salt, such as copper(I) iodide, in the presence of a fluoride source like potassium fluoride. researchgate.net The highly reactive CuCF3 intermediate then participates in a cross-coupling reaction with the halopyridine, displacing the halide to install the trifluoromethyl group. researchgate.netbeilstein-journals.org While this reaction works almost quantitatively for 2-iodopyridines, yields are often more moderate when starting with 3- or 4-iodopyridines or with bromopyridines. researchgate.net

More recent advancements have focused on the direct C-H trifluoromethylation of pyridines. researchgate.netacs.org These methods bypass the need for pre-halogenated substrates. One such strategy involves activating the pyridine ring by forming an N-methylpyridinium iodide salt. This activated intermediate can then be trifluoromethylated using an inexpensive and readily available source like trifluoroacetic acid, offering excellent regioselectivity and good yields. researchgate.netacs.org

| Method | Substrate | Trifluoromethyl Source | Catalyst/Reagent | Key Feature |

| In situ CuCF3 | 2-Iodopyridine | (Trifluoromethyl)trimethylsilane (TMSCF3) | Copper(I) iodide (CuI), Potassium fluoride (KF) | High efficiency for displacing iodide at the 2-position. researchgate.net |

| N-Methylpyridinium Activation | Pyridine | Trifluoroacetic acid (TFA) | Iodomethane (for activation), Silver carbonate | Direct C-H functionalization with high regioselectivity. researchgate.netacs.org |

| Sandmeyer-type Reaction | Pyridyl diazonium salt | Sodium triflinate (NaSO2CF3) | Copper salt, TBHP | Involves a radical process to trifluoromethylate the ring. beilstein-journals.org |

Chlorine/Fluorine Exchange Mechanisms

Halogen exchange (Halex) reactions are a cornerstone of industrial fluorination chemistry and are widely used in the synthesis of trifluoromethylpyridines. lew.ro The most common approach involves the fluorination of a trichloromethylpyridine precursor. nih.gov This process typically begins with a picoline (methylpyridine), where the methyl group is exhaustively chlorinated to a trichloromethyl (-CCl3) group. Subsequently, the chlorine atoms on the methyl group are exchanged for fluorine atoms using a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF). nih.govjst.go.jp

This exchange can be performed in a stepwise manner or simultaneously. For instance, vapor-phase reactions at high temperatures (>300°C) over transition metal-based catalysts can achieve chlorination of the methyl group and the pyridine ring, followed immediately by fluorination of the newly formed trichloromethyl group. nih.govjst.go.jp

Interestingly, the reverse exchange is also possible and has practical applications. In some syntheses, undesirable 2-fluoro-pyridine by-products can be formed. A patented method allows for the conversion of these by-products back into the more valuable 2-chloro-pyridine compounds. google.com This is achieved by reacting the 2-fluoro-pyridine compound with a trichloromethyl picoline derivative at elevated temperatures. In this process, the trichloromethyl group acts as a chlorine donor, facilitating the exchange of the fluorine atom at the 2-position of the pyridine ring for a chlorine atom. google.com

Green Chemistry and Sustainable Synthesis Considerations

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for valuable compounds like this compound. A primary goal is to improve efficiency by minimizing waste and energy consumption.

The development of catalytic systems is also crucial. Copper-catalyzed reactions, for example, often proceed under milder conditions than stoichiometric methods and use a less toxic and more abundant metal than alternatives like palladium. beilstein-journals.org

On an industrial scale, the continuous flow, vapor-phase reactions used for halogen exchange, while energy-intensive due to high temperatures, can be considered sustainable in other respects. jst.go.jp They often eliminate the need for solvents, a major source of chemical waste. Furthermore, established industrial processes have developed methods to improve sustainability; for example, unwanted by-products can be reduced via catalytic hydrogenolysis and then recycled back into the reactor feed, minimizing waste and maximizing material efficiency. jst.go.jp The selection of starting materials that are readily available and protocols that exhibit high selectivity and yield are also key considerations in developing more sustainable synthetic pathways. orgsyn.org

Chemical Reactivity and Derivatization of 2 Chloro 4 Trifluoromethyl Pyridine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring in 2-chloro-4-(trifluoromethyl)pyridine, enhanced by the -CF3 group, makes the C2 and C6 positions highly electrophilic. Consequently, the chlorine atom at the C2 position is readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.

Amination Processes

The reaction of this compound with nitrogen-based nucleophiles is a fundamental method for the synthesis of 2-amino-4-(trifluoromethyl)pyridine (B24480) derivatives. These products are valuable intermediates in medicinal and agricultural chemistry. researchoutreach.org The presence of the electron-withdrawing trifluoromethyl group is crucial for this transformation, as amination reactions on unactivated 2-chloropyridines are generally less satisfactory. nih.gov

A direct and industrially relevant amination process involves the reaction of this compound with ammonia (B1221849). This reaction is typically performed under elevated temperatures and pressures to yield 2-amino-4-(trifluoromethyl)pyridine. google.com While specific examples with a wide range of primary and secondary amines are not extensively detailed in readily available literature, the general reactivity of activated chloropyridines suggests that such reactions are feasible. For instance, related activated chloro-heterocycles are known to react with various amines, including anilines and piperidine (B6355638), under thermal or microwave conditions. nih.govresearchgate.net

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Reference(s) |

| Ammonia | Hydrophilic Ether | 130-160 | 4-7 | 2-Amino-4-(trifluoromethyl)pyridine | google.com |

Thiol-Mediated Substitutions

The activated C2 position of this compound is also susceptible to substitution by sulfur-based nucleophiles, leading to the formation of pyridyl thioethers. These reactions are important for the synthesis of various biologically active compounds, including insecticides. researchoutreach.org

The reaction proceeds via a nucleophilic aromatic substitution mechanism where a thiol or its corresponding thiolate anion displaces the chloride. While specific, detailed examples for this compound are not abundant in the general literature, the synthesis of related compounds provides strong evidence for this reactivity. For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a known precursor for 2-mercapto-5-trifluoromethylpyridine, indicating a successful substitution with a sulfur nucleophile. googleapis.com Similarly, the reaction of highly fluorinated pyridines with reagents like potassium thiophenolate is a well-established process. rsc.org The strong activation provided by the 4-trifluoromethyl group suggests that reactions with various alkyl and aryl thiols should proceed efficiently, likely under basic conditions to generate the more nucleophilic thiolate.

| Nucleophile | Reagent/Conditions | Product | Reference(s) |

| Thiol (R-SH) | Base (e.g., NaH, K2CO3) | 2-(Alkyl/Arylthio)-4-(trifluoromethyl)pyridine | Inferred from related reactions researchoutreach.orgrsc.org |

| Sodium Hydrosulfide (NaSH) | Solvent (e.g., DMF) | 4-(Trifluoromethyl)pyridine-2-thiol | Inferred from related reactions googleapis.com |

| Thiourea | 1. Reaction 2. Basic Hydrolysis | 4-(Trifluoromethyl)pyridine-2-thiol | Inferred from related reactions googleapis.com |

Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and this compound serves as a competent electrophilic partner in these transformations. These reactions enable the introduction of aryl, vinyl, or alkyl groups at the 2-position of the pyridine ring, providing access to a diverse range of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron reagent with an organic halide, is a widely used method for forming biaryl and heteroaryl-aryl linkages. This compound can be effectively coupled with various aryl- and heteroarylboronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing compounds like 4,4′-bis(trifluoromethyl)-2,2′-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene.

The success of the Suzuki coupling of 2-chloropyridines often depends on the choice of ligand for the palladium catalyst, as well as the base and solvent system. The electron-deficient nature of this compound facilitates the oxidative addition step in the catalytic cycle.

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Reference(s) |

| (4-(Trifluoromethyl)pyridin-2-yl)boronic acid | Pd(OAc)2 / Ligand | K3PO4 | Dioxane/H2O | 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine | Inferred from product synthesis |

| 1,3-Phenylenediboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 1,3-Bis(4-(trifluoromethyl)pyridin-2-yl)benzene | Inferred from product synthesis |

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound can participate in other metal-catalyzed cross-coupling reactions to form C-C bonds, although specific examples in the literature are less common. These reactions typically involve a palladium catalyst and couple the aryl chloride with different organometallic reagents or unsaturated compounds.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, creating arylalkynes. The process is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst and an amine base. Given the reactivity of other 2-chloropyridines in Sonogashira couplings, it is expected that this compound would react with terminal alkynes to yield 2-alkynyl-4-(trifluoromethyl)pyridines under appropriate conditions.

Heck Coupling: This reaction involves the coupling of an aryl halide with an alkene. While less common for electron-deficient chloro-heterocycles, under optimized conditions with highly active palladium catalysts, the formation of 2-alkenyl-4-(trifluoromethyl)pyridines could be achievable.

Stille and Negishi Coupling: These reactions utilize organotin and organozinc reagents, respectively. They are known for their tolerance of a wide range of functional groups and are viable methods for forming C-C bonds with 2-chloropyridines.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. This deactivation is severely compounded in this compound by the powerful electron-withdrawing effects of both the chloro and trifluoromethyl substituents. As a result, direct electrophilic attack on the ring is extremely difficult and requires harsh reaction conditions.

Under forced conditions, electrophilic substitution would be directed by the existing substituents. The pyridine nitrogen directs electrophiles to the C3 and C5 positions. The trifluoromethyl group is a meta-director, which would also steer incoming electrophiles to the C3 and C5 positions (meta to C4). The chloro group is an ortho-, para-director, but its influence is likely overridden by the strong deactivating nature of the ring system and the -CF3 group. Therefore, if an electrophilic substitution reaction were to occur, it would be expected to proceed at the C3 or C5 position.

A common strategy to achieve electrophilic substitution on deactivated pyridine rings is to first convert the pyridine to its corresponding N-oxide. The N-oxide group is activating and ortho-, para-directing, which would facilitate substitution at the C4 position. However, this position is already occupied. The next most likely positions for attack would be C2 and C6. After the substitution reaction, the N-oxide can be removed by reduction. No specific examples of electrophilic aromatic substitution on this compound have been prominently reported, underscoring the profound deactivation of the aromatic ring.

Metalation and Selective Functionalization via Organometallic Reagents

The functionalization of the this compound ring can be effectively achieved through metalation, which involves deprotonation (C-H activation) or halogen-metal exchange to form a potent organometallic intermediate. The regioselectivity of these reactions is highly dependent on the reagent used and the inherent electronic properties of the substrate.

Due to the strong electron-withdrawing nature of both the trifluoromethyl group at C4 and the chlorine atom at C2, the protons at the C3 and C5 positions are significantly acidified, making them susceptible to deprotonation by strong bases. Directed ortho-metalation (DoM) principles suggest that lithiation of substituted pyridines often occurs at the position ortho to a directing group. In the case of 2-chloropyridine, bases like lithium diisopropylamide (LDA) tend to selectively deprotonate the C3 position. nih.govresearchgate.net The trifluoromethyl group at C4 would further enhance the acidity of the C3 and C5 protons. Therefore, treatment of this compound with a strong, non-nucleophilic base like LDA is expected to regioselectively generate the 3-lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position.

Alternatively, halogen-metal exchange offers another route to a functionalized organometallic intermediate. This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. znaturforsch.comwikipedia.org The exchange rate follows the trend I > Br > Cl, making chlorine-lithium exchange less common but still feasible, particularly when the resulting organolithium is stabilized. wikipedia.org For this compound, a halogen-metal exchange would generate a 2-lithiated pyridine species, which can subsequently react with electrophiles. However, the use of highly nucleophilic alkyllithium reagents can sometimes lead to competing nucleophilic addition to the pyridine ring. nih.gov

The choice of organometallic reagent is therefore critical in determining the outcome of the functionalization, as summarized in the table below.

Table 1: Predicted Functionalization of this compound via Organometallic Intermediates

| Reagent | Proposed Intermediate Position | Subsequent Reaction with Electrophile (E+) | Expected Product |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | C3-Lithiation | Quenching with E+ (e.g., aldehydes, alkyl halides, CO2) | 3-Substituted-2-chloro-4-(trifluoromethyl)pyridine |

| n-Butyllithium (n-BuLi) | C2-Lithiation (via Cl-Li Exchange) | Quenching with E+ (e.g., aldehydes, ketones) | 2-Substituted-4-(trifluoromethyl)pyridine |

| Isopropylmagnesium chloride-Lithium chloride (i-PrMgCl·LiCl) | C2-Grignard (via Cl-Mg Exchange) | Cross-coupling (e.g., Negishi, Kumada) | 2-Aryl/Alkyl-4-(trifluoromethyl)pyridine |

Oxidation and Reduction Pathways

Oxidation:

The nitrogen atom of the pyridine ring in this compound can undergo oxidation to form the corresponding N-oxide. Pyridine N-oxides are valuable intermediates in synthesis as they activate the pyridine ring for both nucleophilic and electrophilic substitution. The electron-deficient nature of the starting material, due to the chloro and trifluoromethyl substituents, means that strong oxidizing agents are typically required for this transformation. researchgate.net

Common reagents for the N-oxidation of electron-poor pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or systems that generate powerful oxidants in situ, like hydrogen peroxide in combination with trifluoroacetic acid or trifluoroacetic anhydride (B1165640). rsc.orgarkat-usa.orgechemi.com The reaction yields this compound N-oxide. This N-oxide intermediate can then be used in further functionalization reactions, for instance, nucleophilic substitution at the C2 position is often facilitated by the N-oxide group.

Table 2: Representative Conditions for N-Oxidation

| Starting Material | Oxidizing Agent | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | m-CPBA | Dichloromethane (DCM) | Room Temperature to Reflux | This compound N-oxide |

| This compound | H₂O₂ / Trifluoroacetic Anhydride | Dichloromethane (DCM) | 0 °C to Room Temperature | This compound N-oxide |

Reduction:

This compound can undergo reductive pathways, most notably the removal of the chlorine atom. Catalytic hydrogenation is an effective method for this transformation. The selective hydrogenolysis of the C-Cl bond can be achieved while leaving the pyridine ring and the trifluoromethyl group intact.

A reported procedure for this reduction involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. guidechem.com The reaction is typically carried out in a solvent such as an alcohol, with a base like sodium carbonate to neutralize the HCl formed during the reaction. This process efficiently converts this compound into 4-(trifluoromethyl)pyridine (B1295354).

Table 3: Conditions for Reductive Dechlorination

| Starting Material | Catalyst | Reagents | Solvent | Temperature | Pressure | Product | Yield |

|---|---|---|---|---|---|---|---|

| This compound | 5% Pd/C | H₂, Sodium Carbonate | Isopropanol | 35-40 °C | 0.3-0.4 MPa | 4-(Trifluoromethyl)pyridine | 91% |

This reductive dechlorination is a key step for accessing 4-substituted pyridine derivatives from the readily available 2-chloro precursor.

Spectroscopic Characterization and Computational Chemistry of 2 Chloro 4 Trifluoromethyl Pyridine

Vibrational Spectroscopy Analysis

Vibrational spectral analysis of 2-Chloro-4-(trifluoromethyl)pyridine, a molecule with 14 atoms, reveals 36 fundamental modes of vibration, all of which are active in both IR and Raman spectra. researchgate.net The analysis is supported by Density Functional Theory (DFT) calculations, which help in the precise assignment of the observed vibrational frequencies. researchgate.netresearchgate.net

The FT-IR spectrum of this compound was recorded in the 4000–400 cm⁻¹ range. researchgate.netresearchgate.net The spectrum is characterized by several key absorption bands corresponding to specific molecular vibrations. The carbon-carbon stretching vibrations, prominent in pyridine (B92270) derivatives, are observed in the experimental spectrum. researchgate.net For instance, the C-C stretching modes calculated at 1574 and 1603 cm⁻¹ show good agreement with the experimental data. researchgate.net The ring breathing mode, which is sensitive to substituents, is experimentally observed in the FT-IR spectrum at 989 cm⁻¹. researchgate.net The C-H out-of-plane bending vibration is identified with an FT-IR band at 779 cm⁻¹. jocpr.com

Table 1: Selected FT-IR Vibrational Frequencies for this compound

| Observed Frequency (cm⁻¹) | Assignment |

|---|---|

| 1603 | C-C stretching |

| 1574 | C-C stretching |

| 989 | C-C-C ring breathing mode |

| 779 | C-H out-of-plane bending |

| 607 | C-N in-plane bending |

Data sourced from Udhayakala et al. (2015). researchgate.netresearchgate.net

The FT-Raman spectrum for this compound was recorded in the 3500–100 cm⁻¹ range using a Nd:YAG laser source operating at 1064 nm. researchgate.netresearchgate.net This technique provides complementary information to FT-IR spectroscopy. The ring breathing mode, a key indicator of substitution patterns on the pyridine ring, appears as a band at 992 cm⁻¹ in the FT-Raman spectrum. researchgate.net A band observed at 601 cm⁻¹ in the FT-Raman spectrum is assigned to the C-N in-plane bending mode of vibration. researchgate.net

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

| Observed Frequency (cm⁻¹) | Assignment |

|---|---|

| 992 | C-C-C ring breathing mode |

| 770 | C-H out-of-plane bending |

| 601 | C-N in-plane bending |

Data sourced from Udhayakala et al. (2015). researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a fundamental tool for determining the precise molecular structure of this compound. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus. rsc.org

The ¹H NMR spectrum provides information on the protons attached to the pyridine ring. For this compound, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, three distinct signals are observed in the aromatic region. rsc.org The proton adjacent to the nitrogen atom (at position 6) appears at the lowest field due to the deshielding effect of the electronegative nitrogen.

Table 3: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.60 | doublet | 5.1 | H-6 |

| 7.58 | singlet | - | H-3 |

| 7.46 | doublet | 5.8 | H-5 |

Solvent: CDCl₃. Data sourced from The Royal Society of Chemistry. rsc.org

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms in the molecule. rsc.org The spectrum, recorded at 101 MHz in CDCl₃, shows distinct signals for each of the six carbon atoms. rsc.org The carbon of the trifluoromethyl group (CF₃) is observed as a quartet due to coupling with the three fluorine atoms, and its chemical shift is significantly influenced by the high electronegativity of fluorine. rsc.org The carbon atoms of the pyridine ring show characteristic shifts, with those bonded to chlorine and the CF₃ group being particularly notable. rsc.org

Table 4: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment | Coupling Information |

|---|---|---|

| 152.7 | C-2 | - |

| 150.9 | C-6 | - |

| 141.0 | C-4 | quartet, J = 34.8 Hz |

| 122.0 | CF₃ | quartet, J = 274.7 Hz |

| 120.6 | C-5 | quartet, J = 3.9 Hz |

| 118.1 | C-3 | quartet, J = 3.4 Hz |

Solvent: CDCl₃. Data sourced from The Royal Society of Chemistry. rsc.org

While 1D NMR spectra provide fundamental structural data, advanced 2D NMR techniques are invaluable for the unambiguous assignment of signals, especially in complex heterocyclic systems. ipb.ptrsc.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to confirm the connectivity within the this compound molecule. rsc.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment would establish the coupling relationships between the protons on the pyridine ring, confirming the adjacency of H-5 and H-6. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for C-3, C-5, and C-6 based on their attached protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range (2-3 bond) couplings between protons and carbons. ipb.ptrsc.org This would be crucial for assigning the quaternary carbons (C-2 and C-4) and the CF₃ carbon by observing their correlations with the ring protons. For example, correlations between H-3 and carbons C-2, C-4, and C-5 would be expected.

These advanced methods, though not explicitly detailed for this specific molecule in the cited literature, represent standard procedures for the complete and accurate structural elucidation of such substituted pyridines. ipb.ptresearchgate.net

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry of this compound, which has a molecular weight of approximately 181.54 g/mol , provides critical information about its structure and stability under electron ionization. The analysis of its fragmentation pattern reveals a series of characteristic cleavages. nist.gov

The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 181. nih.gov A prominent fragmentation pathway involves the loss of a chlorine atom (Cl), leading to a significant peak at m/z 146. nih.gov This fragment, corresponding to the [M-Cl]⁺ ion, is relatively stable due to the aromaticity of the pyridine ring. Subsequent fragmentations can occur, leading to other observed peaks that help confirm the molecular structure.

Table 1: Major Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 181 | [C₆H₃ClF₃N]⁺ | Molecular Ion (M⁺) |

| 146 | [C₆H₃F₃N]⁺ | Loss of Chlorine atom ([M-Cl]⁺) |

| 126 | [C₅H₃F₂N]⁺ | Possible loss of Cl and F, or HCl and F |

Electronic Spectroscopy Investigations (e.g., UV-Vis)

The electronic absorption properties of this compound can be investigated using UV-Vis spectroscopy and complemented by theoretical calculations. While comprehensive experimental UV-Vis spectral data for this specific compound is not extensively detailed in the primary literature, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting electronic transitions. nih.gov Such calculations can determine the absorption wavelengths (λmax), excitation energies, and oscillator strengths associated with the principal electronic transitions, typically the π→π* and n→π* transitions characteristic of heteroaromatic systems like pyridine. nih.govacs.org These theoretical investigations are crucial for understanding the electronic structure and the influence of the chloro and trifluoromethyl substituents on the pyridine chromophore.

Quantum Chemical Computations and Theoretical Modeling

Theoretical modeling provides profound insights into the molecular properties of this compound. These computational studies are essential for interpreting experimental data and predicting molecular behavior.

Density Functional Theory (DFT) Optimizations and Vibrational Frequency Calculations

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) calculations, commonly employing the B3LYP and LSDA methods with a 6-311++G(d,p) basis set. researchgate.net These calculations have determined that the molecule has a global minimum energy structure belonging to the Cₛ point group symmetry. researchgate.net

Vibrational frequency calculations are performed to complement experimental FT-IR and FT-Raman spectroscopy. researchgate.net The compound consists of 14 atoms and therefore exhibits 36 normal modes of vibration. researchgate.net A comparison between the theoretically calculated vibrational frequencies and the experimental values allows for a precise assignment of the fundamental vibrational modes. researchgate.net

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP) | Assignment |

|---|---|---|---|

| 989 | 992 | 988 | C-C breathing mode |

| 730 | 732 | 734 | Non-planar deformation |

| 607 | 601 | 644 | C-C planar ring deformation |

| - | - | 1603 | C-C stretching |

Data sourced from a combined experimental and DFT analysis. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net For this compound, MEP analysis reveals the regions of negative and positive electrostatic potential. The nitrogen atom in the pyridine ring, being highly electronegative, typically represents a region of negative potential (red/yellow), indicating its susceptibility to electrophilic attack. Conversely, regions around the hydrogen atoms and the electron-withdrawing trifluoromethyl group would exhibit positive potential (blue), highlighting them as potential sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. semanticscholar.orgirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org In computational studies of substituted pyridines, the HOMO is often localized on the pyridine ring, while the LUMO's location can be influenced by the substituents, indicating the pathways for intramolecular charge transfer. mdpi.com

Non-Linear Optical (NLO) Properties Calculations

The non-linear optical (NLO) properties of this compound have been investigated through quantum chemical calculations, specifically by determining the electric dipole moment (µ) and the first-order hyperpolarizability (β) using the B3LYP/6-311++G(d,p) method. researchgate.net These properties are crucial for the development of new materials for optical applications. The calculated total dipole moment is 1.3844 Debye. researchgate.net The total first-order hyperpolarizability (β_tot) was found to be 1.6963 x 10⁻³⁰ esu, a value approximately 4.5 times greater than that of urea, a standard reference material for NLO studies. researchgate.net This significantly higher value suggests that this compound possesses promising NLO properties and could be a candidate for applications in NLO materials development. researchgate.net

Table 3: Calculated Dipole Moment and First-Order Hyperpolarizability of this compound

| Parameter | Calculated Value | Units |

|---|---|---|

| Dipole Moment (µ) | ||

| µₓ | -0.7923 | Debye |

| µᵧ | 1.1322 | Debye |

| µ₂ | -0.0835 | Debye |

| µ_total | 1.3844 | Debye |

| First Hyperpolarizability (β) | ||

| βₓₓₓ | -13.29 | x 10⁻³⁰ esu |

| βₓₓᵧ | -1.13 | x 10⁻³⁰ esu |

| βₓᵧᵧ | -1.13 | x 10⁻³⁰ esu |

| βᵧᵧᵧ | 0.82 | x 10⁻³⁰ esu |

| β_total | 1.6963 | x 10⁻³⁰ esu |

Data sourced from a computational study by Udhayakala et al. researchgate.net

Applications of 2 Chloro 4 Trifluoromethyl Pyridine in Advanced Organic Synthesis

Intermediate in the Formation of Complex Polycyclic Heterocycles

The reactivity of 2-chloro-4-(trifluoromethyl)pyridine also makes it a valuable intermediate for constructing more complex fused heterocyclic systems. The chlorine atom can be displaced by various nucleophiles, and the resulting substituted pyridine (B92270) can then undergo subsequent intramolecular cyclization reactions to form bicyclic or polycyclic structures.

Detailed Research Findings:

Synthesis of Thieno[2,3-b]pyridines: While direct examples starting from this compound are specific, analogous structures are widely used. For instance, related trifluoromethylpyridine-2(1H)-thiones are key precursors for synthesizing thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net In a typical sequence, the thione is reacted with an appropriate reagent like ethyl chloroacetate (B1199739) to introduce a side chain. This intermediate can then be cyclized to form the fused thieno[2,3-b]pyridine ring system. This methodology highlights a common strategy where the 2-position of the pyridine ring is functionalized and then used as an anchor point for building an adjacent fused ring.

Formation of Fused Pyrimidines: The resulting thieno[2,3-b]pyridines can be further elaborated into more complex polycyclic systems. For example, a 3-amino-2-carbohydrazide thieno[2,3-b]pyridine can undergo cyclization with reagents like triethyl orthoformate to yield pyridothienopyrimidine derivatives, which are complex, multi-ring heterocyclic structures. researchgate.net

General Strategies for Pyrido-Fused Heterocycles: The synthesis of pyridine-fused heterocycles is a significant area of organic chemistry. ias.ac.in Strategies often involve either building a new ring onto an existing pyridine core or constructing the pyridine ring onto a pre-existing heterocyclic template. The functional handles on this compound make it suitable for the former approach, where the chloro group can be substituted to initiate a cyclization cascade.

Building Block for Multifunctional Organic Molecules

This compound is a crucial building block for a variety of multifunctional organic molecules, particularly in the agrochemical and pharmaceutical industries. google.comagropages.com The trifluoromethyl group is a key pharmacophore that can enhance properties such as metabolic stability, lipophilicity, and binding affinity. The pyridine scaffold itself is a common feature in bioactive compounds. researchgate.net

Detailed Research Findings:

Agrochemical Synthesis: This compound is an important intermediate in the synthesis of modern herbicides. google.comnih.gov For example, the herbicide pyroxsulam (B39247) contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov The synthesis of this moiety can be envisioned starting from this compound via a nucleophilic substitution reaction where the chlorine atom is displaced by a methoxide (B1231860) group. The resulting intermediate is then incorporated into the final triazolopyrimidine herbicide structure. The presence of the 4-(trifluoromethyl)pyridine (B1295354) moiety is adopted in a few commercialized agrochemicals. nih.gov

Pharmaceutical Intermediates: In pharmaceutical research, the compound serves as a pivotal intermediate for creating new therapeutic agents. innospk.comgoogle.com Its reactivity allows for its incorporation into larger, more complex molecules designed to interact with biological targets. Fluorinated heterocycles are prominent in many FDA-approved drugs, and building blocks like this compound are essential for their synthesis. nih.gov For instance, derivatives of this compound can be used in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form C-C or C-N bonds, respectively, linking the pyridine core to other aromatic or heterocyclic systems. nih.gov

The synthesis of bioactive molecules often involves a multi-step process where this compound is an early-stage precursor, as outlined in the hypothetical synthetic scheme below.

| Step | Reaction Type | Reactant | Product | Significance |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | This compound + R-OH/R-NH₂ | 2-OR/NHR-4-(trifluoromethyl)pyridine | Introduction of a key functional group by displacing the chlorine. |

| 2 | Cross-Coupling (e.g., Suzuki) | Product from Step 1 (if further functionalized) + Arylboronic Acid | Complex biaryl or heteroaryl structure | Formation of C-C bonds to build molecular complexity. |

| 3 | Further Functionalization/Cyclization | Product from Step 2 | Final Bioactive Molecule | Completion of the target structure (e.g., herbicide, drug candidate). |

This generalized pathway illustrates how the initial building block is sequentially modified to construct a final, high-value, multifunctional molecule.

Applications of 2 Chloro 4 Trifluoromethyl Pyridine in Medicinal Chemistry Research

Design and Synthesis of Kinase Inhibitors

2-Chloro-4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various kinase inhibitors, which are pivotal in oncology and the treatment of inflammatory diseases. The 4-(trifluoromethyl)pyridin-2-ylamino moiety, derived from this precursor, is a common feature in several potent inhibitors targeting the phosphoinositide 3-kinase (PI3K) signaling pathway.

Research Findings:

PI3K Inhibitors: The 4-(trifluoromethyl)pyridin-2-amine structure is integral to pan-PI3K inhibitors such as Bimiralisib (PQR309) and Buparlisib (BKM120). acs.org In the synthesis of these molecules, this compound can be reacted with an appropriate amine via nucleophilic aromatic substitution to install the critical pyridine (B92270) fragment. Structure-activity relationship (SAR) studies have shown that the trifluoromethyl group is significant for kinase affinity. acs.org

c-KIT Kinase Inhibitors: The 2-chloro-3-(trifluoromethyl)phenyl motif, a related structure, has been instrumental in developing potent inhibitors against mutants of the c-KIT kinase, a target in gastrointestinal stromal tumors (GISTs). researchgate.net This highlights the importance of the chloro and trifluoromethyl substitution pattern for achieving high inhibitory potency.

General Utility: The pyridine ring system, particularly when rendered electron-deficient by a trifluoromethyl group, is a privileged scaffold in kinase inhibitor design. ed.ac.ukacs.org The chlorine atom at the 2-position is readily displaced by nucleophiles (e.g., anilines, phenols), allowing for the construction of diverse molecular libraries to probe kinase binding sites.

Table 1: Examples of Kinase Inhibitors Incorporating the Trifluoromethyl-Pyridine/Phenyl Motif

| Inhibitor Class/Example | Target Kinase(s) | Role of the Trifluoromethyl-Pyridine Scaffold | Reference |

|---|---|---|---|

| Bimiralisib (PQR309) | pan-PI3K, mTOR | The 4-(trifluoromethyl)pyridin-2-amine moiety is a key component for binding and inhibitory activity. | acs.org |

| Buparlisib (BKM120) | pan-PI3K | Features the 4-(trifluoromethyl)pyridin-2-amine structure, derived from precursors like this compound. | acs.org |

| CHMFL-KIT-64 | c-KIT (mutant forms) | Incorporates a 4-chloro-3-(trifluoromethyl)phenyl group, demonstrating the efficacy of this substitution pattern. | researchgate.net |

| Sorafenib | VEGFR, PDGFR, RAF kinases | Synthesized using 4-chloro-3-(trifluoromethyl)phenyl isocyanate, showcasing the utility of the core structure. | acs.org |

Development of Antimicrobial Agents

The trifluoromethylpyridine scaffold is increasingly explored for the development of novel antimicrobial agents. The lipophilicity and electron-withdrawing nature of the trifluoromethyl group can enhance cell membrane permeability and interaction with microbial targets.

Research Findings:

Antibacterial Agents: Novel trifluoromethylpyridine amide derivatives containing sulfur have demonstrated significant antibacterial activity against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum. rsc.org For instance, a sulfone-containing compound exhibited a half-maximal effective concentration (EC50) value of 83 mg L⁻¹ against Xoo, outperforming commercial bactericides. rsc.org

Antifungal Agents: Chalcone derivatives bearing a trifluoromethyl group have shown potent activity against pathogenic fungal strains, including Candida albicans and Aspergillus niger. mdpi.com The synthesis of such compounds can utilize precursors derived from this compound.

Antiviral Agents: Research has revealed that trifluoromethyl pyridine derivatives possess significant antiviral activity. nih.gov Novel trifluoromethyl pyridine piperazine (B1678402) derivatives showed excellent protective activities against the Tobacco Mosaic Virus (TMV), with some compounds having EC50 values as low as 18.4 µg/mL, which is substantially more potent than the commercial agent Ningnanmycin. nih.gov

Table 2: Antimicrobial Activities of Trifluoromethylpyridine Derivatives

| Compound Class | Microbial Target | Observed Activity | Reference |

|---|---|---|---|

| Thioether/Sulfone Amides | Xanthomonas oryzae pv. oryzae | EC50 of 83 mg L⁻¹ for a sulfone derivative. | rsc.org |

| Fluorinated Chalcones | Candida albicans, Aspergillus niger | Potent antifungal properties. | mdpi.com |

| Piperazine Derivatives | Tobacco Mosaic Virus (TMV) | Protective activity up to 87.0%, with EC50 of 18.4 µg/mL. | nih.gov |

Modulators of Enzyme and Receptor Activity

Beyond kinases, this compound is a precursor for molecules that modulate the activity of other critical enzymes and receptors, spanning antiviral and neurological therapeutic areas.

Research Findings:

Enzyme Inhibitors (Non-kinase): The trifluoromethylpyridine moiety is a component of Tipranavir, a non-peptide protease inhibitor used to treat HIV. researchoutreach.org It is synthesized using a building block derived from a trifluoromethylpyridine precursor. Additionally, the scaffold has been used to create inhibitors for enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are targets for Alzheimer's disease and diabetes, respectively. nih.gov

Receptor Antagonists: The scaffold is valuable for developing G-protein coupled receptor (GPCR) modulators. Potent and selective antagonists of the adenosine (B11128) A2A receptor, which are being investigated for the treatment of Parkinson's disease, have been developed from 1,2,4-triazine (B1199460) derivatives synthesized using a 2-trifluoromethyl-6-methyl pyridine intermediate. nih.gov X-ray crystallography has confirmed that these molecules bind deep within the orthosteric binding cavity of the receptor. nih.gov

Table 3: Modulation of Various Enzymes and Receptors

| Target | Compound Class/Example | Therapeutic Area | Reference |

|---|---|---|---|

| HIV Protease | Tipranavir | Antiviral (HIV/AIDS) | researchoutreach.org |

| Adenosine A2A Receptor | 1,2,4-Triazine Derivatives | Neurology (Parkinson's Disease) | nih.gov |

| Acetylcholinesterase (AChE) | Azinane Triazole Derivatives | Neurology (Alzheimer's Disease) | nih.gov |

Radiopharmaceutical Development and Radiolabeling Applications (e.g., with Iodine-125)

The structure of this compound is well-suited for the development of radiolabeled compounds for use in diagnostic imaging techniques like Positron Emission Tomography (PET).

Research Findings:

Labeling with Fluorine-18: The pyridine ring is an electron-deficient heteroaromatic system, a property enhanced by the trifluoromethyl group. This electronic nature activates the chlorine atom at the 2-position for nucleophilic aromatic substitution. uchicago.edu This makes this compound an excellent precursor for direct, no-carrier-added radiolabeling with [¹⁸F]fluoride, a commonly used positron emitter for PET imaging. uchicago.eduacs.org

Labeling with Iodine Isotopes: While direct radioiodination is challenging, the compound can be converted into precursors suitable for labeling with iodine isotopes such as Iodine-125 (for SPECT imaging and in vitro assays) or Iodine-124 (for PET). nih.govnih.gov This can be achieved by transforming the chloro-group into a more effective leaving group or a precursor for radioiododestannylation or radioiododesilylation reactions, such as an organotin or organosilane derivative. nih.gov The trifluoromethyl group itself is an important functional group in medicinal chemistry, making the ability to label these molecules for PET imaging highly desirable. nih.gov

Table 4: Potential Radiolabeling Applications

| Isotope | Labeling Strategy | Rationale for using this compound | Reference |

|---|---|---|---|

| Fluorine-18 (¹⁸F) | Direct Nucleophilic Aromatic Substitution | The electron-deficient pyridine ring and chloro-leaving group at the 2-position facilitate direct reaction with [¹⁸F]fluoride. | uchicago.edu |

| Iodine-125 (¹²⁵I) | Indirect methods (e.g., Iododestannylation) | Can be synthetically converted into a stannylated precursor, which then readily undergoes radioiodination. | nih.gov |

Drug Discovery Programs: Emerging Therapeutic Targets

The versatility of the this compound scaffold has led to its use in drug discovery programs targeting novel and emerging biological pathways, moving beyond traditional targets like kinases.

Research Findings:

Notum Inhibitors: This scaffold has been used in the large-scale synthesis of inhibitors for Notum, a carboxylesterase that negatively regulates Wnt signaling. chemrxiv.org Notum is an emerging therapeutic target for conditions such as cancer and Alzheimer's disease, and for promoting bone and tissue regeneration.

Sodium-Phosphate Cotransporter (NaPi2a) Inhibitors: A molecule containing the trifluoromethyl pyridine ring, PF-06869206, was identified as an orally active and selective inhibitor of the NaPi2a cotransporter. researchgate.net This target holds potential for reducing cardiovascular risk in patients with chronic kidney disease.

Catechol-O-methyltransferase (COMT) Inhibitors: A trifluoromethyl pyridine derivative has been reported as a potent and peripherally selective inhibitor of COMT, an enzyme involved in the metabolism of neurotransmitters. researchgate.net Such inhibitors have potential applications in treating nervous system disorders like Parkinson's disease.

Table 5: Applications in Emerging Therapeutic Areas

| Emerging Target | Compound Class | Potential Indication | Reference |

|---|---|---|---|

| Notum (Carboxylesterase) | Aryl Triazoles | Cancer, Regenerative Medicine | chemrxiv.org |

| NaPi2a (Sodium-Phosphate Cotransporter) | PF-06869206 | Chronic Kidney Disease | researchgate.net |

| Catechol-O-methyltransferase (COMT) | BIA 9-1059 | Nervous System Disorders (e.g., Parkinson's) | researchgate.net |

Applications of 2 Chloro 4 Trifluoromethyl Pyridine in Agrochemical Research

Herbicidal Compound Development

2-Chloro-4-(trifluoromethyl)pyridine is a significant building block in the creation of novel herbicides. Its derivatives have been explored for different modes of action to control a wide range of weed species in various crops.

ALS-Inhibiting Herbicides (e.g., Pyroxsulam)

A notable application of this compound is in the synthesis of acetolactate synthase (ALS) inhibiting herbicides. researchoutreach.org ALS is a vital enzyme in plants for the biosynthesis of essential amino acids. guidechem.com Herbicides that inhibit this enzyme are effective at low application rates.

Pyroxsulam (B39247), an ALS-inhibiting herbicide developed by Dow AgroSciences LLC, utilizes a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, which can be derived from this compound. researchoutreach.orgacs.org This herbicide is designed for the control of key weeds in cereal crops like wheat. researchoutreach.org The pyridine-based structure of Pyroxsulam was found to be more selective for wheat compared to its phenyl analogues, which showed significant crop injury. researchoutreach.orgacs.org The synthesis of Pyroxsulam involves the preparation of 2-methoxy-4-(trifluoromethyl)pyridine, which can be obtained from this compound. nih.gov

Table 1: Key Features of Pyroxsulam

| Feature | Description |

| Mode of Action | Acetolactate Synthase (ALS) Inhibitor |

| Key Precursor Moiety | 2-methoxy-4-(trifluoromethyl)pyridine |

| Primary Application | Control of weeds in cereal crops |

| Advantage | High selectivity in wheat |

Other Modes of Action

Research into trifluoromethylpyridine derivatives extends beyond ALS inhibitors to other herbicidal modes of action, such as the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). PPO inhibitors are a class of herbicides that interfere with the chlorophyll (B73375) and heme biosynthesis pathway in plants, leading to rapid weed death. Phenylpyridine compounds have been investigated for their PPO inhibitory activity. nih.gov While direct synthesis of a commercial PPO-inhibiting herbicide from this compound is not widely documented, the broader class of trifluoromethylpyridine derivatives is of significant interest in the development of new PPO inhibitors. The trifluoromethyl group on the pyridine (B92270) ring has been shown to enhance the herbicidal activity of these compounds. acs.org

Insecticidal Agent Synthesis (e.g., Fipronil Precursors, Sulfoxaflor)

While trifluoromethylpyridines are integral to the synthesis of several modern insecticides, it is important to note that the specific isomer, this compound, is not the direct precursor for prominent insecticides like Fipronil and Sulfoxaflor. Instead, other isomers of trifluoromethylpyridine are utilized.

For instance, the synthesis of the insecticide Sulfoxaflor is based on a 6-(trifluoromethyl)pyridine structure. researchoutreach.org The preparation of Sulfoxaflor involves intermediates such as 3-chloromethyl-6-(trifluoromethyl)pyridine. guidechem.com

The synthesis of Fipronil, a broad-spectrum insecticide, starts from a phenyl-pyrazole derivative, specifically 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile. researchgate.net The trifluoromethyl group in Fipronil is on the phenyl ring, not on a pyridine ring.

Fungicidal Agent Development (e.g., Fluazinam Precursors)

In the realm of fungicidal agent development, trifluoromethylpyridine derivatives are also of high importance. However, for the fungicide Fluazinam, the key pyridine-based intermediate is not derived from this compound. The synthesis of Fluazinam, a potent fungicide that acts by uncoupling oxidative phosphorylation, utilizes 2-amino-3-chloro-5-trifluoromethylpyridine as a starting material. chemicalbook.comgoogle.comgoogle.com This highlights the importance of the specific substitution pattern on the pyridine ring for achieving the desired biological activity.

Strategic Importance in Crop Protection Formulations

The inclusion of the trifluoromethylpyridine moiety, for which this compound is a key synthetic intermediate, holds significant strategic importance in the formulation of crop protection products. nih.govresearchgate.net The trifluoromethyl group is known to enhance the efficacy of agrochemicals due to its high electronegativity, metabolic stability, and lipophilicity, which can improve the transport of the molecule to its target site. nih.gov

The pyridine ring itself is a crucial scaffold in many agrochemicals, contributing to their biological activity. researchgate.net The combination of the pyridine ring with a trifluoromethyl substituent has led to the successful commercialization of numerous crop protection products, including fungicides, herbicides, and insecticides. nih.gov The development of scalable and cost-effective chemical processes to produce trifluoromethyl pyridine intermediates has been a key enabler for their widespread adoption in agrochemical research and development. nih.gov The unique physicochemical properties of trifluoromethylpyridines often result in improved agronomic traits compared to their phenyl analogues. nih.gov

Future Directions and Emerging Research Avenues

Advancements in Catalytic Methods for Derivatization

The functionalization of the 2-chloro-4-(trifluoromethyl)pyridine core is central to its application. Future research is increasingly focused on the development of more efficient, selective, and sustainable catalytic methods to modify its structure. While traditional cross-coupling reactions have been employed, emerging trends point towards the use of more advanced catalytic systems.

Key Research Thrusts:

Novel Catalyst Systems: Exploration of nickel-based catalysts is gaining traction due to their lower cost and unique reactivity compared to palladium. rsc.org These catalysts have shown promise in activating challenging C–O bonds and may offer new pathways for derivatizing pyridine (B92270) rings. nih.govrwth-aachen.de Research into nickel-catalyzed fluoromethylation and trifluoromethylthiolation reactions is expanding the toolkit for creating novel analogs. nih.govnih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a paradigm shift towards milder and more environmentally friendly reaction conditions. acs.orgsigmaaldrich.com This technique allows for the generation of radical intermediates under gentle conditions, enabling C-H functionalization and other transformations that are difficult to achieve with traditional methods. acs.org The application of photoredox catalysis to pyridine N-oxides, for example, opens up new routes for carbohydroxylation and aminohydroxylation of olefins, which could be adapted for derivatives of this compound. acs.orgnih.govresearchgate.net

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after strategy for its atom economy. Future efforts will likely concentrate on developing catalysts that can selectively target the C-H bonds of the pyridine ring, bypassing the need for pre-functionalized starting materials. Site-selective fluorination using reagents like silver(II) fluoride (B91410) has already demonstrated the potential for precise modification of the pyridine core. acs.orgresearchgate.net

| Catalytic Method | Key Advantages | Potential Application for this compound | Representative Catalyst/Reagent |

|---|---|---|---|

| Nickel Catalysis | Cost-effective, unique reactivity, effective for C-O bond activation. rsc.orgnih.gov | Cross-coupling reactions at the chloro-position with a broader range of nucleophiles. | Ni(cod)₂/dppf rwth-aachen.de |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, generation of radical intermediates. acs.orgsigmaaldrich.com | Direct C-H functionalization, introduction of complex alkyl groups. | Iridium or organic dye photosensitizers acs.org |

| Direct C-H Fluorination | High atom economy, late-stage functionalization. acs.org | Introduction of fluorine at other positions on the ring to modulate properties. | Silver(II) Fluoride (AgF₂) researchgate.net |

Exploration in Materials Science for Functional Materials

The incorporation of fluorine atoms into organic molecules can profoundly alter their electronic, thermal, and stability properties. nbinno.com The strong electron-withdrawing nature of the trifluoromethyl group in this compound makes its derivatives attractive candidates for new functional materials.

Future research in this area is expected to focus on:

Organic Electronics: Derivatives of fluorinated pyridines are being investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The trifluoromethyl group can help tune the energy levels (HOMO/LUMO) of the material, which is critical for efficient charge injection and transport. nbinno.com

High-Performance Polymers: Incorporating the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. nbinno.com These materials could find applications in specialized coatings, membranes, and advanced composites.

Fluorinated Liquid Crystals: The unique properties of fluorinated compounds, such as low refractive index and high chemical inertness, make them suitable for applications in high-performance liquid crystal displays.

Bio-inspired Synthesis and Biocatalysis Approaches

The quest for greener and more sustainable chemical manufacturing processes is driving research into biocatalysis and bio-inspired synthesis. While the direct enzymatic synthesis of a complex, non-natural molecule like this compound is challenging, emerging research points to several promising avenues.

Enzymatic Modification: Researchers are exploring enzymes that can perform specific transformations on pyridine rings, such as hydroxylation, N-oxidation, or reduction. nbinno.comrsc.org For instance, microorganisms like Burkholderia sp. MAK1 have demonstrated the ability to perform regioselective N-oxidation on various pyridine compounds. nbinno.com Such enzymatic steps could be integrated into synthetic routes to create derivatives under mild, aqueous conditions.

Bio-inspired Cyclizations: The biosynthesis of natural pyridine-containing products often involves elegant enzymatic [4+2] cycloaddition reactions. nih.govnih.gov Understanding these pathways could inspire new chemical strategies for constructing the pyridine core from bio-based precursors. kyoto-u.ac.jp Research is underway to develop biocatalytic routes from sustainable sources like biomass to produce substituted pyridines. ukri.org

Directed Evolution: By using directed evolution, enzymes could be tailored to accept non-natural substrates like fluorinated pyridines and catalyze specific reactions, such as selective dehalogenation or the introduction of new functional groups.

| Enzyme/Organism Type | Transformation | Potential Relevance | Reference Example |

|---|---|---|---|

| Oxidoreductases | Regioselective N-oxidation | Creates pyridine N-oxides as reactive intermediates for further functionalization. | Burkholderia sp. MAK1 nbinno.com |

| Hydroxylases | Hydroxylation of pyridine ring | Introduces hydroxyl groups for further derivatization. | Recombinant microbial whole cells rsc.org |

| Dehydrogenases/Reductases | Reduction of pyridine ring | Synthesis of piperidine (B6355638) derivatives from pyridine precursors. | Combined chemo/biocatalytic reduction ukri.org |

| Cyclases | Pyridine ring formation | Bio-inspired synthesis of the core heterocyclic structure. | Thiopeptide pyridine synthases nih.gov |

Development of Novel Analogs with Enhanced Bioactivity

The this compound scaffold is a "privileged structure" in medicinal and agrochemical chemistry. nih.govresearchgate.net The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability. mdpi.com Future research will continue to leverage this scaffold to design novel bioactive compounds.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and analysis of the biological activity of the resulting analogs will continue to be a key strategy. nih.govresearchgate.net These studies help to identify which functional groups at specific positions lead to enhanced potency and selectivity for a given biological target.